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Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for the
characterization of 1-(3-Methoxyphenyl)guanidine. In the dynamic fields of medicinal
chemistry and drug development, the unambiguous structural elucidation of novel and existing
compounds is paramount. This document serves as a detailed reference for researchers,
offering an in-depth analysis of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data for 1-(3-Methoxyphenyl)guanidine. The interpretation of
this data is presented from the perspective of a seasoned application scientist, emphasizing
not just the data itself, but the underlying principles and the logic of structural confirmation.
While experimental data for this specific molecule is not readily available in the public domain,
this guide leverages high-quality predicted spectra from validated computational tools to
provide a robust framework for its characterization.

Introduction: The Significance of 1-(3-
Methoxyphenyl)guanidine and its Spectroscopic
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Fingerprint

Guanidine and its derivatives are a class of organic compounds with significant and diverse
biological activities, making them privileged scaffolds in drug discovery. 1-(3-
Methoxyphenyl)guanidine, with its methoxy-substituted phenyl ring, presents a unique
electronic and steric profile that could modulate its interaction with biological targets. Its
potential applications could span from acting as a key intermediate in the synthesis of more
complex pharmaceutical agents to exhibiting intrinsic therapeutic properties.

Accurate and comprehensive characterization of such molecules is the bedrock of reliable and
reproducible scientific research. Spectroscopic techniques such as NMR, IR, and MS provide a
detailed "fingerprint” of a molecule, allowing for its unambiguous identification and the
confirmation of its chemical structure. This guide is designed to provide a detailed roadmap for
the spectroscopic analysis of 1-(3-Methoxyphenyl)guanidine.

Molecular Structure and Key Features

Before delving into the spectroscopic data, it is crucial to understand the molecular architecture
of 1-(3-Methoxyphenyl)guanidine.

Molecular Formula: CsH11N3O[1]
Molecular Weight: 165.19 g/mol [1]

The structure consists of a guanidine group attached to a benzene ring at the meta-position
relative to a methoxy group. This substitution pattern will have a distinct influence on the
spectroscopic data, particularly the NMR chemical shifts of the aromatic protons and carbons.

Caption: Molecular Structure of 1-(3-Methoxyphenyl)guanidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic
molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed
information about the chemical environment, connectivity, and spatial arrangement of atoms.
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Predicted 'H NMR Spectroscopy

The predicted *H NMR spectrum of 1-(3-Methoxyphenyl)guanidine provides valuable insights
into the number and types of protons present in the molecule. The following table summarizes
the predicted chemical shifts (&) in ppm, their multiplicities, and the corresponding proton
assignments.

Predicted Chemical

Shift (5. ppm) Multiplicity Integration Assignment
~7.20 t 1H Ar-H (H-5)
~6.80 d 1H Ar-H (H-6)
~6.70 d 1H Ar-H (H-4)
~6.60 s 1H Ar-H (H-2)
~5.5-7.0 brs 4H -NH and -NH:z
3.78 S 3H -OCHs

Note: Predicted chemical shifts were generated using online NMR prediction tools. The
broadness and exact chemical shift of the -NH and -NHz protons are highly dependent on the
solvent, concentration, and temperature.

Interpretation and Rationale:

o Aromatic Protons: The four protons on the benzene ring are expected to appear in the
aromatic region (typically 6.5-8.0 ppm). The meta-substitution pattern leads to a complex
splitting pattern. The proton at the H-5 position, being flanked by two other protons, is
predicted to be a triplet. The protons at H-4 and H-6 would likely appear as doublets, and the
proton at H-2, being sterically unhindered and electronically distinct, may appear as a singlet
or a narrowly split signal.

o Guanidinium Protons: The protons of the guanidine group (-NH and -NH2) are expected to
be broad singlets due to quadrupole broadening from the nitrogen atoms and chemical
exchange. Their chemical shifts can vary significantly depending on the solvent and the
extent of hydrogen bonding.
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» Methoxy Protons: The three protons of the methoxy group are magnetically equivalent and

are expected to appear as a sharp singlet at approximately 3.78 ppm, a characteristic region

for methoxy groups attached to an aromatic ring.

Predicted *C NMR Spectroscopy

The 13C NMR spectrum provides information about the carbon framework of the molecule.

Predicted Chemical Shift (5, ppm)

Assignment

~160.0 C=N (Guanidine)
~159.5 Ar-C (C-3)
~142.0 Ar-C (C-1)
~129.5 Ar-C (C-5)
~111.0 Ar-C (C-6)
~108.0 Ar-C (C-4)
~104.0 Ar-C (C-2)

~55.0 -OCHs

Note: Predicted chemical shifts were generated using online NMR prediction tools.

Interpretation and Rationale:

e Guanidinium Carbon: The most downfield signal is expected to be the carbon of the C=N

bond in the guanidine group, typically appearing around 160 ppm.

e Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbon

atom directly attached to the electron-donating methoxy group (C-3) is expected to be

significantly shielded and appear upfield, while the carbon attached to the nitrogen of the

guanidine group (C-1) will be deshielded and appear downfield. The other aromatic carbons

will have chemical shifts influenced by the combined electronic effects of the methoxy and

guanidino substituents.
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o Methoxy Carbon: The carbon of the methoxy group will appear as a single peak in the upfield
region, typically around 55 ppm.

Infrared (IR) Spectroscopy: Probing the Functional
Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a
molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted Wavenumber

(cm-Y) Vibrational Mode Functional Group
3400-3100 (broad) N-H stretching Guanidine (-NH, -NHz2)
3050-3000 C-H stretching Aromatic C-H
2950-2850 C-H stretching Methoxy (-OCHs)
1650-1600 C=N stretching Guanidine (C=N)
1600-1450 C=C stretching Aromatic ring
1250-1000 C-O stretching Aryl ether (-O-CHs)

Note: Predicted vibrational frequencies were generated using online IR spectrum prediction
tools.

Interpretation and Rationale:

¢ N-H Stretching: A prominent broad band in the region of 3400-3100 cm~! is a key indicator of
the N-H stretching vibrations of the guanidine group. The broadness is due to hydrogen
bonding.

e C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm~1, while
the C-H stretching of the methoxy group will appear just below 3000 cm~1.

e C=N and C=C Stretching: The stretching vibration of the C=N bond in the guanidine group is
expected in the 1650-1600 cm~1 region. This may overlap with the C=C stretching vibrations
of the aromatic ring, which typically appear in the 1600-1450 cm~! range.
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e C-O Stretching: A strong absorption band in the 1250-1000 cm~1 region is characteristic of
the C-O stretching of the aryl ether linkage.

Mass Spectrometry (MS): Determining the Molecular
Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio
(m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its
structure by analyzing its fragmentation pattern.

Expected Molecular lon Peak:

e [M]*: m/z=165.19

e [M+H]*: m/z = 166.19 (in case of soft ionization techniques like ESI)
Predicted Fragmentation Pathway:

The fragmentation of 1-(3-Methoxyphenyl)guanidine in a mass spectrometer would likely
proceed through several key pathways.

[C7H8NO]+
m/z = 122

[C7TH70]+
m/z = 107

[C6H50]+
m/z = 93

- CHN2

[C8H11N3O]+.
m/z = 165

[CH4N3]+
m/z = 60

Click to download full resolution via product page

Caption: Predicted key fragmentation pathways for 1-(3-Methoxyphenyl)guanidine.

Interpretation of Fragmentation:

o Loss of a Diazomethane Radical (CHN2): A common fragmentation pathway for guanidines
can involve the loss of a diazomethane radical, leading to a fragment ion.
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» Cleavage of the C-N bond: The bond between the phenyl ring and the guanidine nitrogen is
a likely point of cleavage. This would result in a fragment corresponding to the
methoxyphenyl radical and a fragment corresponding to the guanidinyl radical.

e Loss of the Methoxy Group: Fragmentation can also involve the loss of the methoxy group
as a methyl radical followed by the loss of carbon monoxide.

Experimental Protocols: A Guide for the Bench
Scientist

While this guide presents predicted data, the following are generalized, best-practice protocols
for acquiring experimental spectroscopic data for 1-(3-Methoxyphenyl)guanidine.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 1-(3-Methoxyphenyl)guanidine in
0.6 mL of a deuterated solvent (e.g., DMSO-ds, CDCls, or MeOD). The choice of solvent is
critical as the -NH and -NH2z protons are exchangeable and may not be observed in protic
solvents like D20 or MeOD.

e Instrument Setup: Acquire *H and 3C NMR spectra on a 400 MHz or higher field NMR
spectrometer.

o Data Acquisition:

o H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-
to-noise ratio.

o 13C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A longer
acquisition time and a greater number of scans will likely be necessary due to the lower
natural abundance of 3C.

o Data Processing: Process the raw data using appropriate software (e.g., MestReNova,
TopSpin). This includes Fourier transformation, phase correction, baseline correction, and
referencing the chemical shifts to the residual solvent peak.

IR Spectroscopy
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o Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for
oils or low-melting solids). For KBr pellets, mix a small amount of the sample with dry KBr
powder and press into a transparent disk.

o Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)
spectrometer over the range of 4000-400 cm™1,

o Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Mass Spectrometry

o Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.qg.,
methanol, acetonitrile).

o Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization
source (e.g., Electrospray lonization - ESI, or Electron Impact - El). Acquire the mass
spectrum in the appropriate mass range.

« Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the
fragmentation pattern to confirm the structure.

Conclusion: A Self-Validating Spectroscopic Profile

The combination of predicted NMR, IR, and MS data provides a powerful and self-validating
toolkit for the characterization of 1-(3-Methoxyphenyl)guanidine. The tH and 3C NMR
spectra confirm the carbon-hydrogen framework and the substitution pattern of the aromatic
ring. The IR spectrum provides clear evidence for the presence of the key guanidine and
methoxy functional groups. Finally, mass spectrometry confirms the molecular weight and
provides fragmentation data consistent with the proposed structure. This comprehensive
spectroscopic profile serves as an essential reference for any researcher working with this
compound, ensuring the integrity and reliability of their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
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methoxyphenyl-guanidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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